molecular formula C9H10F3NO B3074622 N-ethyl-3-(trifluoromethoxy)aniline CAS No. 1021059-82-4

N-ethyl-3-(trifluoromethoxy)aniline

Cat. No. B3074622
CAS RN: 1021059-82-4
M. Wt: 205.18 g/mol
InChI Key: UPIVKOMCDMMWNW-UHFFFAOYSA-N
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Description

“N-ethyl-3-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C9H10F3NO . It is used in chemical synthesis .


Synthesis Analysis

The synthesis of trifluoromethoxylated compounds, such as “N-ethyl-3-(trifluoromethoxy)aniline”, has been a topic of interest due to their importance in pharmaceuticals and agrochemicals . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent has been reported .


Molecular Structure Analysis

The molecular structure of “N-ethyl-3-(trifluoromethoxy)aniline” can be represented by the linear formula CF3OC6H4NH2 . The molecular weight of this compound is 177.12 .


Chemical Reactions Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction remains a challenge due to the limited availability of trifluoromethoxylation reagents and the instability of the trifluoromethoxide anion .


Physical And Chemical Properties Analysis

“N-ethyl-3-(trifluoromethoxy)aniline” is a liquid at room temperature . It has a refractive index of 1.466 (lit.) and a density of 1.325 g/mL at 25 °C (lit.) . The boiling point is 72-73 °C/8 mmHg (lit.) .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethoxy group in “N-ethyl-3-(trifluoromethoxy)aniline” is becoming more and more important in both agrochemical research and pharmaceutical chemistry . Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .

Agrochemical Research

The trifluoromethoxy group is also significant in agrochemical research. Currently, about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom . The biggest group of fluorinated pesticides are the compounds containing a trifluoromethoxy group .

Synthesis of Other Compounds

“N-ethyl-3-(trifluoromethoxy)aniline” may be used in the synthesis of other chemical compounds . The trifluoromethoxy group can act as a substituent in the synthesis of various organic compounds .

Research on Fluorinated Compounds

This compound can be used in research on fluorinated compounds. The trifluoromethoxy group is still perhaps the least well-understood fluorine substituent in currency . Therefore, “N-ethyl-3-(trifluoromethoxy)aniline” can be used as a model compound in studies aimed at understanding the properties and reactivity of the trifluoromethoxy group .

Material Science

In material science, “N-ethyl-3-(trifluoromethoxy)aniline” could potentially be used in the development of new materials with unique properties, given the unique properties of the trifluoromethoxy group .

Biochemistry

Fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry . Therefore, “N-ethyl-3-(trifluoromethoxy)aniline” could potentially be used in biochemical research, particularly in studies involving fluorinated compounds .

Safety and Hazards

“N-ethyl-3-(trifluoromethoxy)aniline” is classified as a combustible liquid. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-ethyl-3-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-13-7-4-3-5-8(6-7)14-9(10,11)12/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIVKOMCDMMWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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